

# Technical Guide: Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

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## Compound of Interest

Compound Name: *Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate*

Cat. No.: *B586926*

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate**, a spirocyclic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates available physicochemical data, proposes a detailed experimental protocol for its synthesis, and presents this information in a format tailored for researchers and drug development professionals. Due to the limited publicly available data on this specific molecule, this guide also includes information on the closely related analogue, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, to provide a broader context for its potential utility.

## Introduction

Spirocyclic scaffolds are of significant interest in modern drug discovery due to their inherent three-dimensionality, which can lead to improved target selectivity and physicochemical properties. The 7-azaspiro[3.5]nonane core, in particular, offers a rigid framework that can be strategically functionalized to interact with biological targets. This guide focuses on the 2-hydroxy derivative, **Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate**, providing essential information for its synthesis and characterization.

## IUPAC Name and Chemical Identity

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is **benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate**.

## Physicochemical Properties

Quantitative data for **Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate** is limited. The following table summarizes the available data. For comparative purposes, data for the related compound, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, is also included.

Property	Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate	Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
CAS Number	147610-99-9[1]	147610-98-8
Molecular Formula	C <sub>16</sub> H <sub>21</sub> NO <sub>3</sub> [1]	C <sub>16</sub> H <sub>19</sub> NO <sub>3</sub>
Molecular Weight	275.34 g/mol [1]	273.33 g/mol
Purity	≥95% (as commercially available)[1]	≥95% (as commercially available)
Storage Conditions	2-8 °C[1]	Room Temperature or 4°C
SMILES	O=C(OCC1=CC=CC=C1)N2C CC3(CC(O)C3)CC2[1]	O=C(OCC1=CC=CC=C1)N2C CC3(CC(=O)C3)CC2

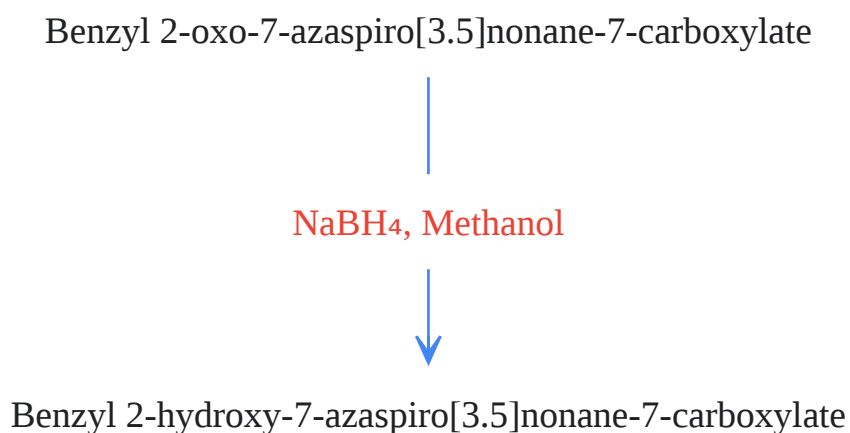
## Experimental Protocols: Proposed Synthesis

A detailed experimental protocol for the synthesis of **Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate** is not readily available in the peer-reviewed literature. However, a logical and commonly employed synthetic route would involve the reduction of the corresponding ketone, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.

### 4.1. Proposed Synthesis of **Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate** via Reduction

This proposed protocol is based on standard chemical transformations.

Reaction Scheme:



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Caption: Proposed synthesis of the target compound.

Materials:

- Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Sodium borohydride (NaBH<sub>4</sub>)
- Methanol (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Rotary evaporator

- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel
- Standard laboratory glassware

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the solution to 0 °C using an ice-water bath.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Monitor the reaction for gas evolution.
- **Reaction Monitoring:** Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
- **Solvent Removal:** Remove the methanol under reduced pressure using a rotary evaporator.
- **Extraction:** To the resulting aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
- **Washing:** Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

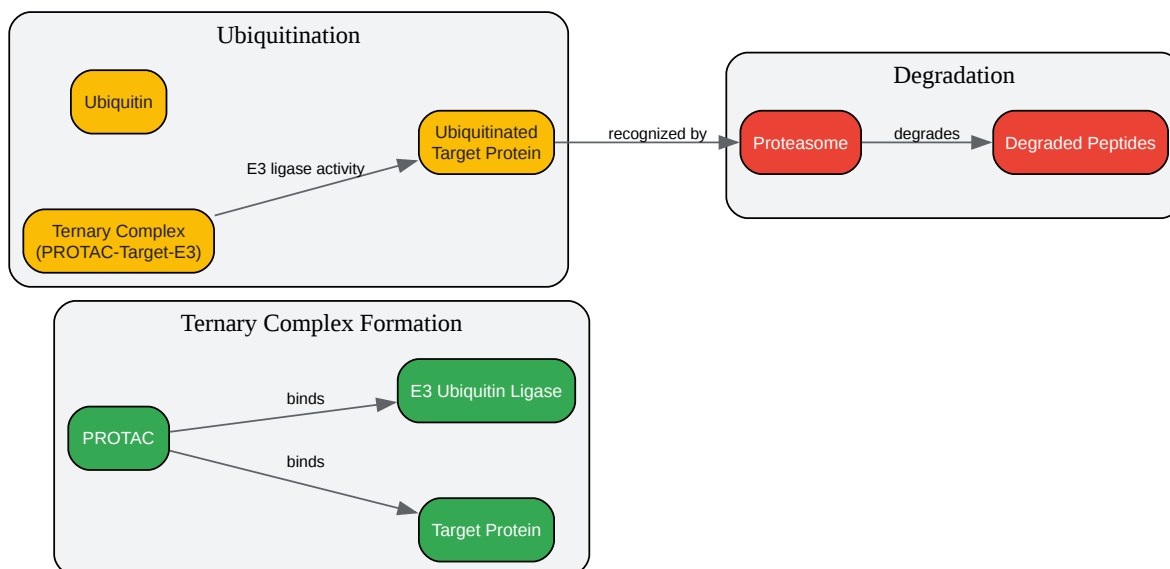
- Purification: The crude **Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate** can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

## Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for **Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate**.

The related compound, Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.

PROTAC Mechanism of Action Workflow:



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Caption: General mechanism of action for PROTACs.

## Conclusion

**Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate** is a chemical entity with potential for further exploration in drug discovery and development. This guide provides the available foundational knowledge for this compound and a proposed synthetic route. Further research is warranted to elucidate its biological activity and potential therapeutic applications. The information provided herein, including data on its "oxo" analogue, should serve as a valuable resource for researchers initiating studies on this and related spirocyclic systems.

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## References

- 1. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b586926#benzyl-2-hydroxy-7-azaspiro-3-5-nonane-7-carboxylate-iupac-name]

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